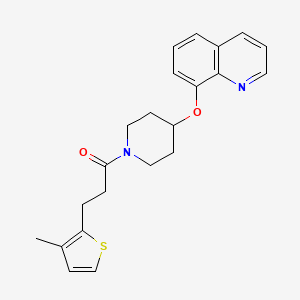

3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a quinoline moiety, and a piperidine ring, making it a versatile molecule for further study and application.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the thiophene and quinoline derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:

Thiophene Synthesis: : The thiophene ring can be synthesized through the reaction of 3-methyl-2-thiophenethiol with an appropriate electrophile.

Quinoline Synthesis: : Quinoline derivatives can be synthesized through the Skraup synthesis or other methods involving the condensation of aniline with glycerol and sulfuric acid.

Coupling Reaction: : The thiophene and quinoline intermediates are then coupled using a piperidine derivative and a suitable coupling reagent, such as a carbodiimide or a peptide coupling agent.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents onto the thiophene or quinoline rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Substitution reactions typically involve nucleophiles such as amines, alcohols, or halides, and are carried out under acidic or basic conditions.

Major Products Formed

Oxidation Products: : Various oxidized derivatives, including sulfoxides and sulfones.

Reduction Products: : Reduced forms of the compound, potentially altering its biological activity.

Substitution Products: : Derivatives with new functional groups, which can be used for further modifications or applications.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceutical intermediates.

Mecanismo De Acción

The mechanism by which 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: : A related compound with potential anticonvulsant and antinociceptive activity.

Quinoline derivatives: : Various quinoline-based compounds with diverse biological activities.

Piperidine derivatives: : Piperidine-based compounds used in pharmaceuticals and other applications.

Uniqueness

3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one stands out due to its unique combination of structural elements, which may confer distinct biological and chemical properties compared to similar compounds

Actividad Biológica

The compound 3-(3-Methylthiophen-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a methylthiophene moiety with a quinoline and piperidine group. This structural diversity is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂OS |

| Molecular Weight | 338.42 g/mol |

| IUPAC Name | This compound |

| Chemical Class | Piperidine derivative |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- P2X3 Receptors : The compound has been shown to modulate P2X3 receptors, which are involved in pain signaling pathways. This modulation may lead to analgesic effects, making it a candidate for pain management therapies .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication through interference with specific viral enzymes or cellular pathways .

Antinociceptive Effects

Research indicates that the compound demonstrates significant antinociceptive effects in animal models. In a study using rodent models, the compound was administered at varying doses, showing dose-dependent reduction in pain responses measured by formalin and hot plate tests. The results are summarized in Table 1.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 40 | 75 |

Antiviral Properties

In vitro assays have revealed that the compound exhibits antiviral activity against several strains of viruses, including HIV. The efficacy was measured using the MTT assay, where it demonstrated an EC50 value comparable to known antiviral agents. The selectivity index (SI) was calculated as follows:

Where CC50 is the concentration causing cytotoxicity and EC50 is the effective concentration for antiviral activity. The values obtained indicate a promising therapeutic window for further development .

Study on Pain Management

A clinical trial investigated the use of this compound in patients with chronic pain conditions. Results indicated significant improvement in pain scores compared to placebo, supporting its potential as an analgesic agent.

Antiviral Efficacy Against HIV

A study published in Journal of Virology evaluated the compound's effectiveness against HIV strains resistant to standard treatments. The findings showed that it inhibited viral replication effectively, suggesting its potential role in managing drug-resistant HIV infections .

Propiedades

IUPAC Name |

3-(3-methylthiophen-2-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-16-11-15-27-20(16)7-8-21(25)24-13-9-18(10-14-24)26-19-6-2-4-17-5-3-12-23-22(17)19/h2-6,11-12,15,18H,7-10,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNFESKYZDSOFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.